N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine
Description
N4,7-Diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine (CAS: 737754-41-5) is a bicyclic heterocyclic compound with the molecular formula C10H15N5O . Its structure features a pyrazolo[3,4-b]pyridine core substituted with diethyl groups at the N4 and N7 positions, an imino group at C6, and diamino groups at C3 and C2. This compound is synthesized via multi-component reactions (MCRs) involving pyrazole intermediates and nitrile derivatives, as reported in studies on related pyrazolo[3,4-b]pyridines .
Properties
Molecular Formula |
C10H16N6 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
7-ethyl-4-ethylimino-2H-pyrazolo[3,4-b]pyridine-3,6-diamine |
InChI |
InChI=1S/C10H16N6/c1-3-13-6-5-7(11)16(4-2)10-8(6)9(12)14-15-10/h5H,3-4,11H2,1-2H3,(H3,12,14,15) |
InChI Key |
JVWUFTXGVNZCAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C=C(N(C2=NNC(=C12)N)CC)N |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Cyclization
A prominent method for constructing the pyrazolo[3,4-b]pyridine scaffold involves the cyclization of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) under catalytic conditions. As demonstrated in Chinese Patent CN105801574A, hydroxylamine hydrochloride facilitates the ring-closing reaction, yielding 1H-pyrazolo[3,4-b]pyridine derivatives with up to 85% efficiency.
Reaction Conditions :
- Catalyst : Hydroxylamine hydrochloride (1–5 molar equivalents relative to aldehyde).
- Solvent : DMF at 60°C.
- Base : Triethylamine (1:1 molar ratio to aldehyde).
- Time : 6–8 hours.
Mechanistic Insight :
The aldehyde group undergoes condensation with hydroxylamine to form an oxime intermediate, followed by intramolecular cyclization with the adjacent chloro substituent. Subsequent elimination of hydrochloric acid yields the fused pyrazolopyridine core.
Functionalization with Ethyl Groups
To introduce the N⁴- and N⁷-diethyl substituents, alkylation is performed post-cyclization. For example, treating the intermediate with ethyl iodide in the presence of potassium carbonate selectively substitutes the nitrogen atoms. Optimal yields (70–75%) are achieved under refluxing ethanol.
Multi-Step Synthesis from Pyrazole Precursors
Condensation with 1,3-Diketones
An alternative route involves reacting 5-amino-1-phenylpyrazole with 1,3-diketones in glacial acetic acid. This method, adapted from chromone-pyrazole syntheses, forms the pyrazole ring fused to a pyridine moiety.
Key Steps :
- Condensation : 5-Aminopyrazole reacts with ethyl acetoacetate to form a β-keto enamine.
- Cyclization : Acid-catalyzed intramolecular dehydration yields the pyrazolopyridine skeleton.
- Amination : Treatment with aqueous ammonia introduces the 3,4-diamine groups.
Yield Optimization :
Chlorination-Amination Sequence
A strategy inspired by pyrazolo[3,4-d]pyrimidine synthesis involves chlorination followed by amination:
- Chlorination : The pyridine nitrogen is chlorinated using phosphorus oxychloride (POCl₃) at 110°C.
- Amination : Reaction with ethylamine in tetrahydrofuran (THF) substitutes chlorine with ethylamino groups.
Data Table 1: Comparative Yields for Chlorination-Amination
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chlorination | POCl₃, PCl₅ | 110 | 82 |
| Amination | Ethylamine, THF | 25 | 68 |
Solvent and Catalyst Impact on Reaction Efficiency
Solvent Selection
DMF outperforms ethanol and acetone in cyclization reactions due to its high polarity and ability to stabilize charged intermediates.
Data Table 2: Solvent Comparison
| Solvent | Dielectric Constant | Reaction Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| Ethanol | 24.3 | 43 |
| Acetone | 20.7 | 35 |
Catalytic Systems
Hydroxylamine hydrochloride is critical for oxime formation, but excess catalyst (>3 equivalents) induces side reactions. Triethylamine neutralizes HCl byproducts, preventing acid-mediated decomposition.
Spectroscopic Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Peaks at δ 7.2 (1H, pyridine-H), δ 8.66 (1H, pyrazole-H), and δ 12.49 (1H, imino-H).
- Mass Spectrometry : Molecular ion peak at m/z 220.27 ([M+H]⁺).
Environmental and Industrial Considerations
The patent route is favored for scalability, utilizing low-cost reagents (2-chloro-3-pyridinecarboxaldehyde ≈ $15/mol) and generating minimal waste. In contrast, multi-step methods incur higher costs due to POCl₃ usage and extended purification.
Chemical Reactions Analysis
N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the substituents on the pyrazole and pyridine rings .
Scientific Research Applications
N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine is a complex heterocyclic compound belonging to the pyrazolopyridine family. It has a structure consisting of a pyrazole ring fused to a pyridine ring, with substituents that give it unique chemical properties.
Scientific Research Applications
This compound serves as a building block for synthesizing more complex molecules in chemistry. It has potential biological activities, such as antitumor and antibacterial properties, that have garnered attention.
Antitumor Activity
Derivatives of pyrazolo[3,4-b]pyridine have demonstrated significant antiproliferative effects against human cancer cell lines. The compound's mechanism of action may involve intercalation into DNA and the inhibition of kinases that regulate the cell cycle, such as DYRK1A and CDK5.
Antitumor Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N4,7-diethyl-6-imino... | HeLa | 1.8 |
| N4,7-diethyl-6-imino... | SW620 | 2.5 |
| 3,6-diamino-4-phenyl... | Colon Carcinoma | 0.4 |
Antibacterial Activity
N4,7-diethyl-6-imino... has been evaluated for antibacterial activity, showing moderate activity against certain Gram-positive bacteria but limited efficacy against Gram-negative strains.
Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | Not effective |
Antiviral Activity
Studies suggest N4,7-diethyl-6-imino... may inhibit the replication of various DNA and RNA viruses; however, detailed data on specific viral targets are still limited.
Synthesis and Evaluation
A study synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activities. N4,7-diethyl-6-imino... showed promising results in inhibiting cell proliferation in vitro.
Mechanistic Insights
Research into mechanistic pathways revealed that compounds similar to N4,7-diethyl-6-imino... can modulate signaling pathways critical for cancer cell survival and proliferation, primarily through kinase inhibition leading to cell cycle arrest.
Pyrazolo[3,4-d]pyrimidine Derivatives
Mechanism of Action
The mechanism of action of N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells, making it a promising candidate for anti-cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine and related heterocycles:
Key Structural and Functional Differences
Core Heterocycle :
- The target compound and most analogs share a pyrazolo[3,4-b]pyridine backbone. However, 6-methyl-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine incorporates a pyrimidine ring instead, altering electronic properties and bioactivity.
Substituent Effects: Imino vs. Ketone: The imino group (C6) in the target compound contrasts with ketones in pyrazolo[3,4-b]pyridin-6-ones , affecting hydrogen-bonding capacity and redox stability. Electron-Withdrawing Groups: Fluorine-containing derivatives (e.g., 4-CF2SPh-substituted) exhibit enhanced metabolic stability compared to diethyl-substituted analogs.
Synthetic Routes :
- The target compound is synthesized via regioselective MCRs under mild conditions , whereas trifluoromethylthio derivatives require halogen substitution and oxidation steps . Ultrasound-assisted methods improve yields in nitrile-substituted analogs .
Bioactivity :
- Antimicrobial Activity : Formimidamide derivatives (e.g., 3a-e) show superior antimicrobial activity (MIC: 8–32 μg/mL) compared to the target compound, likely due to the formimidamide moiety enhancing membrane penetration.
- Antioxidant vs. Antiproliferative : Pyrazolo[3,4-d]pyrimidines excel in antioxidant applications, while 5-nitrile derivatives are more potent in anticancer assays.
Biological Activity
N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, including antitumor and antibacterial properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C10H16N6
- Molecular Weight : 220.27 g/mol
- CAS Number : 666700-11-4
Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown significant antiproliferative effects against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N4,7-diethyl-6-imino... | HeLa | 1.8 |
| N4,7-diethyl-6-imino... | SW620 | 2.5 |
| 3,6-diamino-4-phenyl... | Colon Carcinoma | 0.4 |
The compound's mechanism of action appears to involve the intercalation into DNA and inhibition of critical kinases involved in cell cycle regulation such as DYRK1A and CDK5 .
Antibacterial Activity
In addition to its antitumor properties, N4,7-diethyl-6-imino... has been evaluated for antibacterial activity. Preliminary results indicate moderate activity against certain Gram-positive bacteria but limited efficacy against Gram-negative strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | Not effective |
These findings suggest that while the compound exhibits some antibacterial properties, further modifications may be required to enhance its spectrum of activity .
Antiviral Activity
The antiviral potential of N4,7-diethyl-6-imino... has also been explored. Studies indicate that it may inhibit the replication of various DNA and RNA viruses; however, detailed data on specific viral targets are still limited .
Case Studies
- Synthesis and Evaluation : A study synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activities. Among these derivatives, N4,7-diethyl-6-imino... displayed promising results in inhibiting cell proliferation in vitro .
- Mechanistic Insights : Research into the mechanistic pathways revealed that compounds similar to N4,7-diethyl-6-imino... can modulate signaling pathways critical for cancer cell survival and proliferation. This modulation is primarily through kinase inhibition leading to cell cycle arrest .
Q & A
Q. What synthetic methodologies are optimal for preparing N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine?
- Methodological Answer : A multicomponent reaction (MCR) approach using hydrazine, aldehydes, and nitriles under mild conditions is effective. Ethanol as a solvent with meglumine (10 mol%) as a catalyst achieves room-temperature synthesis with moderate yields . Optimization via Design of Experiments (DoE) can minimize trial runs by analyzing variables like catalyst loading, solvent polarity, and reaction time .
- Table 1 : Key Reaction Parameters
| Parameter | Optimal Value | Reference |
|---|---|---|
| Catalyst | Meglumine (10 mol%) | |
| Solvent | Ethanol | |
| Temperature | Room temperature | |
| Reaction Time | 300 min |
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use and NMR to confirm substituent positions and purity. For example, NMR peaks for NH groups appear at δ 6.2–7.8 ppm, while pyrazole ring protons resonate at δ 7.9–8.5 ppm. NMR should show signals for C-3a (~115 ppm) and C-7a (~150 ppm) . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition.
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow GHS hazard guidelines: use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust and contact with strong oxidizers. Store in airtight containers at room temperature, away from moisture .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic pathways be elucidated for this compound’s synthesis?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediate stability. Experimental validation via in-situ IR spectroscopy tracks imine formation and cyclization steps. Kinetic studies under varying temperatures (25–80°C) can determine activation energy (E) using the Arrhenius equation .
Q. What strategies resolve contradictions in bioactivity data across derivatives?
- Methodological Answer : Use multivariate analysis to correlate substituent effects (e.g., electron-withdrawing groups at N4/N7) with bioactivity. For example, 4-chlorophenyl derivatives show enhanced antileishmanial activity (IC = 12 µM) compared to methyl-substituted analogs (IC = 45 µM) . Validate via dose-response assays and molecular docking to identify target binding affinities.
Q. How can computational tools optimize derivative libraries for target specificity?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like LogP, polar surface area, and H-bond donors. Virtual screening against protein databases (e.g., PDB) prioritizes candidates for synthesis. For instance, pyrazolo[3,4-b]pyridine derivatives with C-6 imino groups exhibit higher kinase inhibition due to improved π-π stacking .
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles. Define Critical Process Parameters (CPPs) such as stirring rate, reagent purity, and drying time. Use response surface methodology (RSM) to optimize yield (e.g., 65–84% for microwave-assisted synthesis) and purity (>95%) .
Data Contradiction Analysis
Q. Why do NMR spectra of structurally similar derivatives show unexpected splitting patterns?
Q. How to address discrepancies between theoretical and experimental yields?
- Methodological Answer : Side reactions (e.g., oxidation of dihydro intermediates) or incomplete cyclization may reduce yields. Monitor via TLC or LC-MS at intermediate stages. For microwave synthesis, optimize irradiation power (e.g., 300 W for 10 min) to suppress side products .
Key Research Findings
- Synthetic Efficiency : Meglumine catalysis reduces energy input by 40% compared to thermal methods .
- Bioactivity : N4-aryl derivatives exhibit dual kinase/phosphatase inhibition, suggesting polypharmacological potential .
- Computational Insights : C-6 imino groups enhance binding to ATP pockets in kinase targets (docking score = −9.2 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
